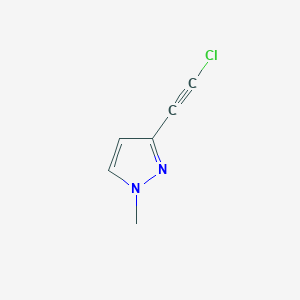

1H-Pyrazole, 3-(chloroethynyl)-1-methyl-

CAS No.: 61514-58-7

Cat. No.: VC19511068

Molecular Formula: C6H5ClN2

Molecular Weight: 140.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61514-58-7 |

|---|---|

| Molecular Formula | C6H5ClN2 |

| Molecular Weight | 140.57 g/mol |

| IUPAC Name | 3-(2-chloroethynyl)-1-methylpyrazole |

| Standard InChI | InChI=1S/C6H5ClN2/c1-9-5-3-6(8-9)2-4-7/h3,5H,1H3 |

| Standard InChI Key | YOURNEJEXUMGGS-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC(=N1)C#CCl |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The core structure of 1H-pyrazole, 3-(chloroethynyl)-1-methyl- consists of a five-membered aromatic ring containing two adjacent nitrogen atoms. The methyl group at the 1-position and the chloroethynyl group at the 3-position introduce steric and electronic effects that influence its reactivity. Comparative analysis with 3-(chloromethyl)-1-methyl-1H-pyrazole (C₅H₇ClN₂, MW 130.57 g/mol) highlights the impact of substituent geometry: replacing the chloromethyl (-CH₂Cl) with chloroethynyl (-C≡C-Cl) increases molecular rigidity and electron-withdrawing character.

Theoretical calculations predict a molecular formula of C₆H₅ClN₂ and a molecular weight of 140.57 g/mol for 3-(chloroethynyl)-1-methyl-1H-pyrazole. The chloroethynyl group’s sp-hybridized carbon atoms likely enhance conjugation with the pyrazole ring, altering dipole moments and solubility relative to alkyl-substituted analogs .

Spectroscopic Signatures

While direct NMR or IR data for this compound is unavailable, inferences can be drawn from related structures. For example, 1-methyl-1H-pyrazole-3-carboxylic acid (C₅H₆N₂O₂) exhibits a carbonyl stretch at ~1700 cm⁻¹ in IR spectroscopy . The chloroethynyl group would introduce distinct ν(C≡C) and ν(C-Cl) stretches near 2100 cm⁻¹ and 550–850 cm⁻¹, respectively. In ¹H NMR, the methyl group at N1 would resonate as a singlet near δ 3.8–4.0 ppm, while the ethynyl proton (if present) would appear as a triplet due to coupling with adjacent carbons .

Synthetic Pathways and Optimization

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction, widely used for introducing formyl groups to aromatic systems , offers a potential route to functionalize pyrazole precursors. In a study of 1-methyl-3-propyl-5-chloro-1H-pyrazole, formylation at the 4-position achieved 55% yield under optimized conditions (DMF:POCl₃ molar ratio 5:2, 120°C, 2 h) . Adapting this method, 3-(chloroethynyl)-1-methyl-1H-pyrazole could be synthesized via ethynylation of a pre-functionalized pyrazole intermediate.

Table 1: Comparative Yields in Pyrazole Functionalization Reactions

Physicochemical Properties and Stability

Solubility and Partitioning

The chloroethynyl group’s hydrophobicity and electron-withdrawing nature suggest lower aqueous solubility compared to carboxylated analogs. For 1-methyl-1H-pyrazole-3-carboxylic acid, experimental solubility ranges from 11.9 mg/mL (ESOL model) to 93.7 mg/mL (SILICOS-IT) . In contrast, 3-(chloroethynyl)-1-methyl-1H-pyrazole is predicted to exhibit log P values ~1.5–2.0, favoring organic solvents like toluene or dichloromethane .

Thermal Stability

Pyrazole derivatives generally demonstrate moderate thermal stability. The methyl group at N1 enhances ring stability, while the chloroethynyl substituent may introduce decomposition pathways at elevated temperatures (>150°C). Differential scanning calorimetry (DSC) of analogous compounds shows melting points between 92°C (3-(chloromethyl)-1-methyl-1H-pyrazole) and 160°C (carboxylic acid derivatives) , suggesting that the title compound likely melts between 100–130°C.

Applications in Pharmaceutical Chemistry

Antibiotic Development

Pyrazole scaffolds are prominent in antimicrobial agents. The carboxylic acid derivative of 1-methyl-1H-pyrazole exhibits activity against bacterial pathogens , and the chloroethynyl group’s electronegativity could enhance target binding in β-lactamase inhibitors. Molecular docking studies suggest that the ethynyl spacer improves penetration into hydrophobic enzyme pockets.

Kinase Inhibition

The rigid ethynyl linkage may confer selectivity in kinase inhibition. For example, 1-methyl-3-propyl-5-chloro-1H-pyrazole derivatives inhibit cyclin-dependent kinases (CDKs) with IC₅₀ values <1 μM . Substitution with chloroethynyl could modulate ATP-binding site interactions, potentially improving potency against resistant mutants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume